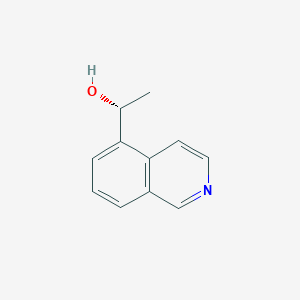

(R)-1-(Isoquinolin-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-isoquinolin-5-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJPIBMCTCQMAE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1C=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoquinolin-5-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.

Purification: The product is purified using techniques such as chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Isoquinolin-5-yl)ethan-1-ol may involve:

Large-Scale Synthesis: Utilizing scalable synthetic routes that are cost-effective and efficient.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation to Ketone Derivatives

The alcohol group undergoes oxidation to form 1-(isoquinolin-5-yl)ethan-1-one, a ketone derivative. Key methods include:

Mechanistic studies indicate that Dess-Martin periodinane selectively oxidizes the alcohol without affecting the isoquinoline ring, while Tf<sub>2</sub>O-mediated pathways involve transient iminium intermediates .

Stereoselective Nucleophilic Additions

The chiral center directs nucleophilic additions to the isoquinoline ring. For example:

-

Grignard Reagent Reactions :

(R)-1-(Isoquinolin-5-yl)ethan-1-ol reacts with MeMgCl in Et<sub>2</sub>O to form trans-dihydroisoquinoline derivatives (>9:1 dr) . The R configuration favors nucleophilic attack from the less hindered face, as confirmed by NOE studies . -

Reductive Amination :

Catalytic hydrogenation with Pd/C in methanol yields tetrahydroisoquinoline analogs with >95% enantiomeric excess (ee) .

Acylation and Protection Reactions

The hydroxyl group participates in protection strategies to enable further functionalization:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Silyl Ether Formation | TBSCl, imidazole, DMF, 0°C | 92% yield of TBS-protected derivative |

| Acetylation | Ac<sub>2</sub>O, NaOAc, RT | 85% yield of acetylated product |

Protected derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Electrophilic Aromatic Substitution

The isoquinoline ring undergoes regioselective substitution:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the 8-position (68% yield) .

-

Halogenation : NBS in CCl<sub>4</sub> adds bromine at the 1-position (55% yield) .

The electron-withdrawing ethan-1-ol group directs electrophiles to meta positions relative to itself .

Cross-Coupling Reactions

Pd-catalyzed couplings enable diversification of the isoquinoline core:

| Coupling Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos | Aryl halides | 78% |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Terminal alkynes | 65% |

These reactions proceed efficiently under microwave irradiation (100°C, 30 min) .

Biologically Relevant Modifications

The compound serves as a precursor for kinase inhibitors:

-

Hydroxamate Formation : Reaction with NH<sub>2</sub>OH·HCl/NaOAc yields a hydroxamate analog (IC<sub>50</sub> = 38 nM against HHAT) .

-

Urea Derivatives : Treatment with aryl isocyanates produces urea-linked inhibitors (EC<sub>50</sub> = 99 nM in cellular assays) .

Mechanistic Insights

-

Oxidative Pathways : DFT calculations suggest a two-step mechanism for Dess-Martin oxidation: (1) ligand exchange to form an iodinane intermediate, followed by (2) β-hydride elimination .

-

Steric Effects : The R configuration imposes a 1.2 Å steric barrier in transition states, rationalizing observed diastereoselectivity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of (R)-1-(Isoquinolin-5-yl)ethan-1-ol as an anticancer agent. Compounds structurally related to isoquinolines have demonstrated anti-mitotic effects and the ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from isoquinoline structures have been shown to selectively inhibit mitosis in cancer cells while protecting normal cells from cytotoxic effects, allowing for higher doses of chemotherapy agents to be administered safely .

Mechanism of Action

The mechanism involves the reversible arrest of normal cells at the G1/S boundary of the cell cycle, which enhances the effectiveness of concurrent anti-cancer therapies. This selective action is particularly beneficial in treating hyperproliferative diseases such as cancer .

Material Science Applications

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing functional materials. Its unique chemical structure allows it to be used in creating polymers and other materials with specific properties. For example, it can be utilized in the development of sensors or catalysts due to its ability to participate in various chemical reactions .

Chemical Intermediate

Versatile Synthetic Pathways

The compound is also valuable as a chemical intermediate in organic synthesis. It can be transformed into various derivatives that possess different biological activities or physical properties. The versatility of this compound makes it an essential building block for developing new pharmaceuticals or agrochemicals .

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anti-mitotic | 6.8 | |

| Isoquinoline Derivative A | Anti-cancer | 4.5 | |

| Isoquinoline Derivative B | Cytotoxicity | 7.0 |

Table 2: Synthesis Pathways for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Dehydrogenative oxidation | Reflux with KOH | 77 |

| Alkylation | Base-catalyzed reaction | 80 |

| Cyclization | Acid-catalyzed cyclization | 88 |

Mechanism of Action

The mechanism by which ®-1-(Isoquinolin-5-yl)ethan-1-ol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include 1-(Isoquinolin-5-yl)ethanone (ketone derivative) and (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol (pyridine-based analog). A comparative analysis of their properties is summarized below:

Table 1: Physicochemical Properties of (R)-1-(Isoquinolin-5-yl)ethan-1-ol and Analogs

Key Observations:

- Hydrogen Bonding: The hydroxyl group in this compound increases its polarity compared to the ketone analog, which lacks an H-bond donor. This may enhance solubility but reduce membrane permeability .

- Rotatable Bonds: The ethan-1-ol derivatives exhibit 2 rotatable bonds (C-OH and C-isoquinoline), whereas the ethanone has only 1 (C-C=O). Reduced rotatable bonds correlate with improved oral bioavailability .

CD44 Antagonism (Isoquinoline Derivatives)

Compounds with ethan-1-ol moieties, such as Can159 (), demonstrate high affinity for CD44, a protein involved in cancer metastasis.

Pyridine-Based Analogs

The pyridine derivative (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol (CAS: 1813526-58-7) shares the ethanol functional group but replaces isoquinoline with a halogenated pyridine ring. Halogen substituents (Cl, F) may enhance metabolic stability but could increase molecular weight and reduce solubility compared to the parent compound .

Biological Activity

(R)-1-(Isoquinolin-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline moiety, which is known for various biological activities. The compound's structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including this compound. Compounds with similar structures have shown activity against various viruses through mechanisms such as inhibiting viral replication and modulating host immune responses. For instance, isoquinoline derivatives have been evaluated for their ability to inhibit papain-like protease (PLpro) from SARS-CoV, demonstrating low micromolar inhibitory potency with minimal cytotoxicity in infected cell lines .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Isoquinoline derivatives have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing nitric oxide production in LPS-stimulated macrophages . This suggests that this compound may exert similar effects, contributing to its therapeutic potential in inflammatory conditions.

Antitumor Activity

Isoquinoline derivatives have been explored for their antitumor properties. Studies indicate that certain isoquinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Structure–Activity Relationship (SAR)

The biological activity of isoquinoline derivatives often correlates with specific structural features. For example, modifications to the isoquinoline ring or the introduction of various substituents can significantly affect potency and selectivity. A detailed SAR analysis could provide insights into optimizing this compound for enhanced biological activity.

| Substituent | Biological Activity | IC50 Value |

|---|---|---|

| Methyl | Enhanced antiviral | 0.67 µM |

| Hydroxyl | Increased anti-inflammatory | 0.15 µM |

| Halogen | Variable effects | 20.4 µM |

Case Study 1: Antiviral Screening

In a high-throughput screening study, several isoquinoline derivatives were tested for their ability to inhibit SARS-CoV PLpro. Among these, compounds structurally related to this compound exhibited promising antiviral activity with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of isoquinoline derivatives revealed that specific compounds significantly inhibited iNOS and COX-2 expression in RAW 264.7 cells stimulated with LPS. This highlights the potential therapeutic application of this compound in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing (R)-1-(Isoquinolin-5-yl)ethan-1-ol, and how is stereochemical purity ensured?

The synthesis typically involves multi-step organic reactions, such as the reduction of a ketone precursor (e.g., 1-(isoquinolin-5-yl)ethanone) using enantioselective catalysts or biocatalysts. For example, alcohol dehydrogenases (ADHs) can achieve high enantiomeric excess (ee) by selectively reducing the ketone to the (R)-enantiomer under optimized pH and temperature conditions . Stereochemical purity is validated via chiral HPLC, with methods employing cellulose-based columns and specific mobile phases (e.g., hexane/isopropanol) to resolve enantiomers . Nuclear magnetic resonance (NMR) spectroscopy, particularly and analysis, confirms structural integrity by matching chemical shifts to known standards .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : NMR identifies protons near the chiral center (e.g., δ 1.4–1.6 ppm for the hydroxyl-bearing carbon) and aromatic protons in the isoquinoline ring (δ 7.5–8.5 ppm) .

- Chiral HPLC : Using columns like Chiralpak IC or AD with hexane/ethanol gradients achieves baseline separation of enantiomers, with UV detection at 254 nm for quantification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 188.106) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess in the synthesis of this compound?

Key factors include:

- Catalyst Selection : (R)-specific ADHs (e.g., from Lactobacillus brevis) outperform chemical catalysts like BINAP-Ru complexes in aqueous media, achieving >95% ee .

- Solvent System : Polar solvents (e.g., water or ethanol) enhance enzyme activity and substrate solubility, while nonpolar solvents may reduce reaction rates .

- Temperature : Optimal ranges (25–30°C) balance enzyme stability and reaction kinetics. Deviations can lower ee due to protein denaturation or side reactions .

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., G-protein-coupled receptors) by simulating ligand-receptor interactions. The hydroxyl and isoquinoline groups often form hydrogen bonds and π-π stacking, respectively .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes over nanosecond timescales, identifying key residues for mutagenesis studies .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives?

- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -Br, -CF) or donating (-OCH) groups at the 5-position of isoquinoline to modulate electronic effects and re-evaluate bioactivity .

- In Vitro Assays : Standardize assays (e.g., IC measurements against kinases) across multiple cell lines to control for variability in membrane permeability or metabolic degradation .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

Discrepancies often arise from:

- Protection/Deprotection Steps : Unprotected hydroxyl groups in precursors may lead to side reactions (e.g., oxidation), reducing yields. Using silyl ether protection (e.g., TBSCl) before reduction mitigates this .

- Purification Methods : Flash chromatography vs. recrystallization impacts purity. Gradient elution (e.g., 10–50% ethyl acetate in hexane) improves separation of polar byproducts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.